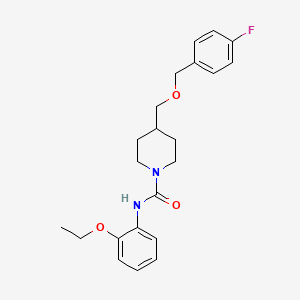

N-(2-ethoxyphenyl)-4-(((4-fluorobenzyl)oxy)methyl)piperidine-1-carboxamide

Description

Properties

IUPAC Name |

N-(2-ethoxyphenyl)-4-[(4-fluorophenyl)methoxymethyl]piperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27FN2O3/c1-2-28-21-6-4-3-5-20(21)24-22(26)25-13-11-18(12-14-25)16-27-15-17-7-9-19(23)10-8-17/h3-10,18H,2,11-16H2,1H3,(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUSSDLCTPYZBIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)N2CCC(CC2)COCC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-ethoxyphenyl)-4-(((4-fluorobenzyl)oxy)methyl)piperidine-1-carboxamide is a synthetic organic compound belonging to the class of piperidine carboxamides. This compound has garnered interest due to its potential pharmacological properties, particularly in relation to its biological activity and mechanisms of action.

Chemical Structure and Synthesis

The compound features a piperidine ring, an ethoxyphenyl group, and a fluorobenzyl ether moiety. The synthesis typically involves several steps:

- Formation of the Piperidine Ring : Achieved through cyclization reactions using appropriate precursors.

- Introduction of the Ethoxyphenyl Group : This can be done via nucleophilic substitution reactions.

- Attachment of the Fluorobenzyl Ether Moiety : Introduced through etherification reactions involving 4-fluorobenzyl alcohol.

The exact mechanism of action for this compound is not fully elucidated; however, compounds in this class often interact with various biological targets, including neurotransmitter receptors and enzymes. The presence of the fluorobenzyl group suggests potential activity related to central nervous system modulation and enzyme inhibition.

Inhibition Studies

Recent studies indicate that derivatives of piperidine carboxamides can act as inhibitors for various enzymes, including acetylcholinesterase (AChE). For example, virtual screening has shown that certain piperazine derivatives bind effectively at the catalytic sites of AChE, suggesting that similar interactions may occur with this compound .

Study 1: Acetylcholinesterase Inhibition

A study evaluated several piperazine derivatives for their ability to inhibit AChE. The results indicated that certain modifications in the structure significantly enhanced inhibitory activity, achieving IC50 values in low micromolar concentrations. This suggests that this compound could possess similar properties due to its structural characteristics .

| Compound | IC50 (µM) | Remarks |

|---|---|---|

| Compound 1 | 15.2 | Strong inhibitor |

| Compound 2 | 25.6 | Moderate inhibitor |

| This compound | TBD | Potential inhibitor |

Study 2: Antimelanogenic Effects

Another investigation focused on the antimelanogenic effects of related piperazine derivatives on B16F10 cells, revealing that certain compounds exhibited significant reductions in melanin production without cytotoxicity. This highlights a potential therapeutic application for skin-related conditions .

Comparison with Similar Compounds

Structural and Functional Analysis

The table below summarizes key structural features, targets, and findings for N-(2-ethoxyphenyl)-4-(((4-fluorobenzyl)oxy)methyl)piperidine-1-carboxamide and related compounds:

Key Differences and Implications

Substituent Effects on Target Selectivity :

- The 2-ethoxyphenyl group in the target compound may improve aqueous solubility compared to the 4-iodophenyl in Compound 21, which prioritizes DNA interaction .

- The 4-fluorobenzyloxy group offers moderate lipophilicity, contrasting with 2,4-difluorobenzyl (), which likely enhances metabolic resistance .

BIBN4096BS () highlights the scaffold’s versatility in targeting neuropeptide receptors like CGRP, suggesting the target compound could be optimized for similar applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.